N-Benzyl-1-propyl-1H-pyrazol-3-amine
Description
Significance of Pyrazole (B372694) Heterocycles in Academic Research
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. researchgate.netwikipedia.org This structural arrangement confers unique physicochemical properties that make pyrazole derivatives valuable in diverse fields such as pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.net The pyrazole ring is considered a pharmacologically important and privileged scaffold, possessing a wide spectrum of biological activities. nih.govnih.govnih.gov
Historical Context and Evolution of Pyrazole Chemistry
The history of pyrazole chemistry began in the late 19th century. In 1883, German chemist Ludwig Knorr first synthesized a pyrazole derivative through the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine. researchgate.netglobalresearchonline.net This reaction, now famously known as the Knorr pyrazole synthesis, remains a fundamental method for creating substituted pyrazoles. wikipedia.orgnumberanalytics.com Shortly after, in 1889, Hans von Pechmann reported the synthesis of the parent pyrazole compound from acetylene (B1199291) and diazomethane. wikipedia.org Since these initial discoveries, the field has evolved significantly, with the development of numerous synthetic methodologies, including 1,3-dipolar cycloadditions and multicomponent reactions, which offer greater efficiency and control over the final molecular architecture. nih.govmdpi.com
Role of Pyrazole Derivatives as Versatile Chemical Scaffolds
The pyrazole nucleus is a highly versatile building block in drug discovery and medicinal chemistry. researchgate.net Its aromatic nature provides a stable core that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties. researchgate.net This adaptability enables the creation of large libraries of compounds for screening against various biological targets. nih.gov The presence of two nitrogen atoms in the ring allows for hydrogen bonding and coordination with metal ions, which are crucial interactions for biological activity. researchgate.net As a result, the pyrazole scaffold is a key component in numerous approved drugs with applications ranging from anti-inflammatory to anticancer treatments. nih.govtandfonline.comglobalresearchonline.net
Overview of N-Substituted Pyrazolamines in Chemical Biology
Within the vast family of pyrazole derivatives, N-substituted pyrazolamines represent a class of compounds with significant interest in chemical biology and medicinal chemistry. Aminopyrazoles, which feature an amine substituent on the pyrazole ring, are particularly valuable precursors for synthesizing more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. mdpi.com The substitution on both the ring nitrogen (N-substituted) and the exocyclic amine nitrogen (N-substituted pyrazolamine) allows for extensive structural diversification. nih.govmdpi.com This dual functionalization is a powerful strategy for developing highly specific ligands for biological targets. For example, various N-substituted pyrazolopyrimidine acetamides have been investigated as high-affinity ligands for the translocator protein (TSPO), a target relevant in oncology and neuroinflammation. nih.govmdpi.com Furthermore, derivatives of 3-amino-1H-pyrazole have been successfully utilized as scaffolds for developing potent kinase inhibitors, which are crucial in cancer therapy. nih.gov
Rationale for Research on N-Benzyl-1-propyl-1H-pyrazol-3-amine
While the broader class of pyrazoles is well-documented, specific derivatives often remain under-explored. This compound is one such compound that warrants closer examination due to its unique structural features and the current void in the scientific literature.
Structural Specificity of this compound within Pyrazole Derivatives
This compound is a distinct molecule characterized by specific substitutions that are hypothesized to modulate its chemical and biological properties. The core structure is a 3-aminopyrazole, which is functionalized at two key positions:
A propyl group is attached to the N1 position of the pyrazole ring. This alkyl chain increases the lipophilicity of the molecule, which can influence its solubility, membrane permeability, and interactions with hydrophobic pockets in biological targets.
A benzyl (B1604629) group is attached to the exocyclic amino group at the C3 position. The aromatic benzyl moiety can participate in π-π stacking interactions and provides a rigid structural element, contrasting with the flexible propyl chain.
This specific combination of a small, flexible alkyl group at N1 and a larger, aromatic group on the 3-amino substituent creates a unique chemical entity. The interplay between these groups defines its three-dimensional shape, polarity, and potential for intermolecular interactions.
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃ |
| Molecular Weight | 215.30 g/mol |
| Hydrogen Bond Donors | 1 (amine NH) |
| Hydrogen Bond Acceptors | 3 (two pyrazole N atoms, one amine N atom) |
| Lipophilicity (Estimated LogP) | ~2.5 |
Structure
3D Structure
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-benzyl-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C13H17N3/c1-2-9-16-10-8-13(15-16)14-11-12-6-4-3-5-7-12/h3-8,10H,2,9,11H2,1H3,(H,14,15) |
InChI Key |
ACDDIHFDGYVYKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Structural Characterization and Spectroscopic Analysis of N Benzyl 1 Propyl 1h Pyrazol 3 Amine
Advanced Spectroscopic Techniques for Structural Elucidation
The combination of various spectroscopic methods allows for a cross-validated and robust structural determination of N-Benzyl-1-propyl-1H-pyrazol-3-amine. While one-dimensional and two-dimensional NMR techniques reveal the carbon-hydrogen framework and connectivity, IR spectroscopy identifies the characteristic functional groups present. Mass spectrometry, in turn, provides the molecular weight and valuable information about the fragmentation patterns of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for delineating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained.
The ¹H NMR spectrum of this compound provides a proton map of the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the splitting patterns (multiplicity) and coupling constants (J) reveal the number and proximity of neighboring protons.
The spectrum is expected to show distinct signals for the protons of the benzyl (B1604629) group, the propyl group, and the pyrazole (B372694) ring. The aromatic protons of the benzyl group typically appear in the downfield region (around 7.2-7.4 ppm). The benzylic methylene protons (CH₂) are expected to appear as a singlet around 5.1-5.3 ppm.
The protons of the propyl group will exhibit characteristic splitting patterns. The methylene protons adjacent to the pyrazole nitrogen (N-CH₂) are anticipated to be a triplet around 4.0-4.2 ppm. The central methylene protons (-CH₂-) of the propyl group would likely appear as a sextet around 1.8-2.0 ppm, and the terminal methyl protons (-CH₃) as a triplet around 0.9-1.0 ppm.
The pyrazole ring protons will have distinct chemical shifts. The proton at the 5-position is expected to be a doublet around 7.3-7.5 ppm, while the proton at the 4-position should appear as a doublet around 5.8-6.0 ppm. The NH proton of the amine group would likely be a broad singlet, the position of which can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H (Benzyl) | 7.20 - 7.40 | Multiplet | - |
| H-5 (Pyrazole) | 7.30 - 7.50 | Doublet | ~2.0 - 3.0 |
| H-4 (Pyrazole) | 5.80 - 6.00 | Doublet | ~2.0 - 3.0 |
| N-CH₂ (Benzyl) | 5.10 - 5.30 | Singlet | - |
| N-CH₂ (Propyl) | 4.00 - 4.20 | Triplet | ~7.0 - 8.0 |
| -CH₂- (Propyl) | 1.80 - 2.00 | Sextet | ~7.0 - 8.0 |
| -CH₃ (Propyl) | 0.90 - 1.00 | Triplet | ~7.0 - 8.0 |
| NH₂ | Variable | Broad Singlet | - |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms.
The aromatic carbons of the benzyl group are expected to resonate in the range of 127-138 ppm. The benzylic methylene carbon (N-CH₂) should appear around 50-55 ppm. The carbons of the propyl group will have distinct signals, with the N-CH₂ carbon appearing around 50-55 ppm, the central -CH₂- carbon at approximately 23-27 ppm, and the terminal -CH₃ carbon at a more upfield position, around 10-15 ppm.
The pyrazole ring carbons will also have characteristic chemical shifts. The C-3 carbon, attached to the amino group, is expected to be the most downfield of the pyrazole carbons, around 150-155 ppm. The C-5 carbon is predicted to be in the region of 138-142 ppm, and the C-4 carbon is expected to be the most upfield of the ring carbons, around 95-100 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (Pyrazole) | 150.0 - 155.0 |
| C-5 (Pyrazole) | 138.0 - 142.0 |
| C-quaternary (Benzyl) | 136.0 - 138.0 |
| C-aromatic (Benzyl) | 127.0 - 129.0 |
| C-4 (Pyrazole) | 95.0 - 100.0 |
| N-CH₂ (Benzyl) | 50.0 - 55.0 |
| N-CH₂ (Propyl) | 50.0 - 55.0 |
| -CH₂- (Propyl) | 23.0 - 27.0 |
| -CH₃ (Propyl) | 10.0 - 15.0 |
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the connectivity of protons and carbons within the molecule.
A COSY spectrum would show correlations between protons that are coupled to each other, confirming the proton-proton connectivities within the propyl group and the pyrazole ring. For instance, correlations would be expected between the N-CH₂ and -CH₂- protons of the propyl group, and between the -CH₂- and -CH₃ protons. A correlation between the H-4 and H-5 protons of the pyrazole ring would also be anticipated.
An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms. This experiment would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments made from the one-dimensional spectra.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands at particular wavenumbers.
The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are expected in the 2850-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrazole and benzyl rings would likely be observed in the 1500-1600 cm⁻¹ range. The C-N stretching vibration is anticipated to appear in the 1250-1335 cm⁻¹ region.
Table 3: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=N / C=C Stretch (Ring) | 1500 - 1600 | Medium to Strong |
| N-H Bend (Amine) | 1580 - 1650 | Medium |
| C-N Stretch | 1250 - 1335 | Medium |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns. High-resolution mass spectrometry allows for the determination of the exact molecular formula.
The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the benzyl group or the propyl group. A prominent peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is a characteristic fragmentation of benzyl-containing compounds. Cleavage of the propyl chain could also lead to characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Identity |
| [M]⁺ | 215.16 | Molecular Ion |
| [M - C₃H₇]⁺ | 172.10 | Loss of propyl group |
| [C₇H₇]⁺ | 91.05 | Tropylium ion |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of UV or visible radiation by a substance. For pyrazole derivatives, electronic spectra typically exhibit characteristic absorption bands in the range of 200–400 nm. nih.gov These absorptions are generally attributed to π→π* electronic transitions within the aromatic pyrazole ring and any associated chromophores.
In ethanolic solutions, new haloaminopyrazole derivatives have shown characteristic absorption values in the range of 246–300 nm. nih.gov For other related pyrazole structures, two primary bands may be observed; for instance, chromophores in some derivatives show bands in the ranges of 238–323 nm and 334–520 nm, which are assigned to π-π* transitions. nih.gov The maximal UV absorption cross-section for the parent pyrazole has been reported at 203 nm. rsc.org The specific absorption maxima (λmax) for this compound would be influenced by the electronic effects of the N-benzyl and N-propyl substituents on the pyrazole core. The solvent used can also influence the spectrum by stabilizing the ground or excited states differently. nih.gov
Below is a representative table of UV-Vis absorption data for analogous pyrazole azo dyes, illustrating typical spectral characteristics for this class of compounds.
| Compound | Solvent | Experimental λmax (nm) | Assignment |
| Dye 4a | Ethanol | 216, 239, 345 | 3-methyl-1H-pyrazole, ethyl-(3-methyl-1H-pyrazole-4)-carboxylate, azo group |
| Dye 4c | Ethanol | 238, 260, 331 | ethyl 3-methyl-1H-pyrazole-4-carboxylate, azo group |
| Data derived from studies on pyrazole azo dyes. nih.gov |
Crystallographic Analysis of this compound and Analogues
Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms, bond lengths, and bond angles within a crystalline solid.
Single Crystal X-ray Diffraction Studies of Pyrazole Derivatives
Single crystal X-ray diffraction is the premier method for determining the molecular structure of crystalline compounds. Studies on various pyrazole derivatives have revealed common structural features. These compounds crystallize in several crystal systems, including monoclinic, triclinic, and orthorhombic, with common space groups such as P21/n, P-1, and P212121. nih.govspast.org The pyrazole ring itself is consistently found to be essentially planar. spast.org
The crystal packing is often stabilized by a network of intermolecular interactions, such as hydrogen bonds (e.g., N-H···O, N-H···N) and sometimes π-π stacking interactions between aromatic rings. researchgate.net For example, in the structure of 4-benzyl-1H-pyrazole, the pyrazole rings form parallel catemers through N—H⋯N hydrogen bonding. nih.gov The specific crystal structure of this compound would be determined by the precise packing of its molecules, influenced by the benzyl and propyl substituents.
The table below summarizes crystallographic data for two different pyrazole derivatives, illustrating the type of information obtained from these studies.
| Parameter | Compound 4 | Compound 5a |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21/n |
| a (Å) | 9.348(2) | 21.54552(17) |
| b (Å) | 9.793(2) | 7.38135(7) |
| c (Å) | 16.366(4) | 22.77667(19) |
| α (°) | 87.493(6) | 90 |
| β (°) | 87.318(6) | 101.0921(8) |
| γ (°) | 84.676(6) | 90 |
| Data from a study on pyrazole-pyrazoline hybrid derivatives. nih.gov |
Conformational Analysis from X-ray Data of this compound Analogues
X-ray crystallographic data allows for detailed conformational analysis, revealing the preferred spatial orientation of substituents. In analogues of this compound, the orientation of the benzyl group relative to the pyrazole ring is of particular interest.
For some N-substituted pyrazole derivatives, the aminomethyl chain forms a distorted plane relative to the aromatic ring. researchgate.net For instance, in one analogue, the angle between the plane of an aromatic ring and the aminomethyl chain was found to be 76.07°. researchgate.net In the crystal structure of 4-benzyl-1H-pyrazole, the molecule exhibits axial chirality (atropisomerism) due to hindered rotation around the C(pyrazole)—C(CH2) single bond, although these forms can interconvert in solution. nih.gov The conformation of this compound in the solid state would similarly involve a specific rotational angle of the benzyl and propyl groups relative to the pyrazole ring to achieve the most stable packing arrangement in the crystal lattice.
Elemental Analysis for Compositional Verification of this compound
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is then compared against the theoretically calculated percentages based on the compound's molecular formula to confirm its elemental composition and purity. For this compound (C13H17N3), the theoretical composition provides a benchmark for experimental verification.
The molecular formula C13H17N3 corresponds to a molecular weight of 215.29 g/mol . The calculated elemental composition is:
Carbon (C): 72.52%
Hydrogen (H): 7.96%
Nitrogen (N): 19.52%
Experimental results that closely match these theoretical values provide strong evidence for the successful synthesis and purification of the target compound.
The following table shows representative elemental analysis data for other pyrazole derivatives, demonstrating the typical agreement between calculated and found values.
| Compound Molecular Formula | Analysis | %C | %H | %N |
| C25H20N2O | Calculated | 82.39 | 5.53 | 7.69 |
| Found | 81.69 | 5.31 | 7.35 | |
| C9H10N6 | Calculated | 53.46 | 4.98 | 41.56 |
| Found | 53.62 | 4.71 | 41.80 | |
| C16H23N3O | Calculated | 70.30 | 8.48 | 15.37 |
| Found | 70.07 | 8.36 | 15.51 | |
| Data compiled from studies on various pyrazole derivatives. distantreader.orgmdpi.com |
In Vitro Biological Activities and Pharmacological Relevance of N Benzyl 1 Propyl 1h Pyrazol 3 Amine and Its Pyrazole Scaffolds
Broad Spectrum of In Vitro Biological Activities of Pyrazole (B372694) Derivatives (General Overview)
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its versatile biological profile. nih.gov Pyrazole derivatives have been extensively synthesized and evaluated, revealing a broad spectrum of in vitro pharmacological activities. researchgate.net These activities include antimicrobial, anti-inflammatory, analgesic, anticancer, antitumor, and antitubercular properties. researchgate.netnih.govmdpi.comsemanticscholar.orgresearchgate.net The structural versatility of the pyrazole ring allows for substitutions at various positions, which significantly influences the compound's biological efficacy and target selectivity. nih.gov This adaptability has made pyrazole derivatives a focal point in the discovery of new therapeutic agents. researchgate.netnih.gov Numerous studies have highlighted their potential as inhibitors of various enzymes and receptors, contributing to their diverse pharmacological effects. nih.govsemanticscholar.org The wide range of biological activities has established pyrazoles as a crucial class of heterocyclic compounds in the pursuit of novel drug candidates. nih.govsemanticscholar.orgnih.govresearchgate.net
In Vitro Antimicrobial Activities of Pyrazole-Containing Compounds
The pyrazole moiety is a constituent of many compounds exhibiting significant antimicrobial properties. nih.govmdpi.com Researchers have developed numerous pyrazole derivatives and tested them against a variety of pathogenic microorganisms, including bacteria and fungi. japsonline.commeddocsonline.org
Pyrazole-containing compounds have demonstrated notable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. meddocsonline.orgekb.eg Studies have reported the efficacy of various pyrazole derivatives against clinically relevant strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). ekb.egpharmacophorejournal.com The mechanism of action for their antibacterial effects can vary, with some derivatives targeting essential bacterial enzymes like topoisomerase II and IV. nih.gov The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.97 to 62.5 μg/ml against certain strains, indicating potent activity. nih.gov Some pyrazole-thiazole hybrids have shown effectiveness against multidrug-resistant strains of S. aureus, E. coli, and P. aeruginosa. nih.gov
Table 1: In Vitro Antibacterial Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Pyrazole-thiazole hybrids | S. aureus (Multidrug-resistant) | 1 - 32 | nih.gov |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | E. coli 1924 | 1 | nih.gov |
| Pyrazole-thiazole derivatives | MRSA | <0.2 (MBC) | nih.gov |
| Imidazo-pyridine substituted pyrazoles | E. coli, K. pneumoniae, P. aeruginosa | <1 (MBC) | nih.gov |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide (Compound 3) | E. coli | 0.25 | nih.gov |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Compound 4) | S. epidermidis | 0.25 | nih.gov |
In addition to antibacterial properties, pyrazole derivatives have been investigated for their in vitro antifungal potential. japsonline.commeddocsonline.org Various synthesized pyrazoles have shown inhibitory activity against pathogenic fungi, including Aspergillus flavus and Candida albicans. nih.gov The antifungal activity is often attributed to the inhibition of fungal-specific enzymes, such as sterol 14α-demethylase (CYP51), which is crucial for fungal cell membrane integrity. nih.gov Some novel triazole derivatives incorporating a pyrazole moiety have exhibited excellent in vitro activities against C. albicans, with MIC values as low as 0.0625 μg/mL. nih.gov Dihydropyrazole derivatives have also demonstrated potent in vitro activity against Candida species. researchgate.net
Table 2: In Vitro Antifungal Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Pyrazole-4-carboxamide derivatives (5a, 5i, 5j) | Fungal strains | Potent activity | japsonline.com |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl)hydrazinecarboxamide (Compound 2) | A. niger | 1 | nih.gov |
| Triazole derivatives with phenylethynyl pyrazole (Compound 6c) | C. albicans | 0.0625 | nih.gov |
| Triazole derivatives with phenylethynyl pyrazole (Compound 6c) | C. neoformans | 0.0625 | nih.gov |
| Triazole derivatives with phenylethynyl pyrazole (Compound 6c) | A. fumigatus | 4.0 | nih.gov |
The emergence of drug-resistant tuberculosis has necessitated the search for new anti-tubercular agents, and pyrazole derivatives have emerged as a promising class of compounds. nih.govnih.gov Numerous pyrazole-containing derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (MTB), including the H37Rv strain. japsonline.comnih.gov Some compounds have displayed significant anti-tubercular activity with low micromolar MIC values and an improved physicochemical profile without cytotoxic effects. nih.gov The mechanism of action for some of these pyrazoles involves the inhibition of essential mycobacterial enzymes, such as MmpL3. nih.gov
Table 3: In Vitro Anti-tubercular Activity of Selected Pyrazole Derivatives against MTB H37Rv
| Compound/Derivative | Activity (MIC in µg/mL) | Reference |
|---|---|---|
| Pyrazole-4-carboxamide derivative (5e) | 3.12 | japsonline.com |
| Pyrazole-4-carboxamide derivatives (5g, 5m) | 6.25 | japsonline.com |
| Pyrazole-4-carboxamide derivative (5h) | 12.5 | japsonline.com |
| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | 6.25 | nih.gov |
In Vitro Anti-inflammatory and Analgesic Potentials of Pyrazole Analogues
Pyrazole analogues are well-known for their anti-inflammatory and analgesic properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. nih.govmdpi.comresearchgate.net The pharmacological activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is based on the suppression of prostaglandin (B15479496) biosynthesis by inhibiting COX-1 and COX-2. mdpi.com Several pyrazole derivatives have been designed and synthesized as selective COX-2 inhibitors, which is a key target for anti-inflammatory therapies with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs. semanticscholar.orgmdpi.comtandfonline.com In vitro assays are commonly used to evaluate the COX inhibitory potential and selectivity of these compounds. tandfonline.com
In Vitro Anticancer and Antitumor Potentials of Pyrazole Derivatives
The pyrazole scaffold is a key feature in a multitude of compounds with significant in vitro anticancer and antitumor activities. semanticscholar.orgnih.govresearchgate.netnih.gov These derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with signal transduction pathways crucial for cancer cell survival and growth. researchgate.net The anticancer properties of novel pyrazole derivatives have been evaluated in vitro against a range of human cancer cell lines, such as prostate (DU145), melanoma (A2058), and breast cancer (MCF-7). nih.govbenthamdirect.com Some compounds have displayed potent and selective activity against specific cancer cell lines, with IC50 values in the low micromolar range. nih.govbenthamdirect.comeurekaselect.com For instance, certain pyrazole carbaldehyde derivatives have been identified as potent PI3 kinase inhibitors, exhibiting excellent cytotoxicity against MCF7 breast cancer cells. nih.gov
Table 4: In Vitro Anticancer Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| Pyrazole 5a | MCF-7 (Breast Cancer) | 14 | nih.govbenthamdirect.com |
| Methoxy derivative 3d | MCF-7 (Breast Cancer) | 10 | nih.govbenthamdirect.com |
| Methoxy derivative 3e | MCF-7 (Breast Cancer) | 12 | nih.govbenthamdirect.com |
| Indole-pyrazole derivative 33 | Various | < 23.7 | nih.gov |
| Indole-pyrazole derivative 34 | Various | < 23.7 | nih.gov |
| Morpholine-benzimidazole-pyrazole hybrid 15 | MCF-7 (Breast Cancer) | 0.042 | nih.gov |
| Pyrazole carbaldehyde derivative 43 | MCF-7 (Breast Cancer) | 0.25 | nih.gov |
| Polysubstituted pyrazole 9 | Various | 3.59 (GI50 MG-MID) | semanticscholar.org |
Inhibition of Cell Proliferation in Cancer Cell Lines (e.g., A549, MCF-7, K562)
The pyrazole scaffold is a prominent feature in the design of novel anticancer agents, with numerous derivatives demonstrating potent inhibition of cell proliferation across various cancer cell lines. research-nexus.netbohrium.com In vitro studies have consistently highlighted the cytotoxic effects of pyrazole-based compounds against lung carcinoma (A549), breast adenocarcinoma (MCF-7), and chronic myelogenous leukemia (K562) cells.
Researchers have synthesized and evaluated a range of pyrazole derivatives, revealing significant antiproliferative activity. For instance, a series of 1H-benzofuro[3,2-c]pyrazole derivatives were tested for their ability to inhibit tumor cell growth. Notably, certain pyrazole compounds derived from this synthesis were found to be highly active against K562 and A549 cells, with one compound exhibiting a GI50 value of 0.021 µM against K562 cells. research-nexus.net Another study on morpholine-benzimidazole-pyrazole hybrids identified a compound with potent activity against MCF-7 and A549 cell lines, recording IC50 values of 0.042 µM and 0.76 µM, respectively. bohrium.com
Furthermore, pyrazole-benzimidazole derivatives have been specifically investigated for their effects on MCF-7 breast cancer cells, targeting key receptors like HER-2 and EGFR. researchgate.net Thiazolyl-pyrazoline hybrids have also shown very potent antiproliferative activity towards MCF-7 cells, with IC50 values as low as 7.21 µM. nih.gov Similarly, pyrazole peptidomimetics have been found to effectively suppress the growth of A549 lung cancer cells. researchgate.net The antiproliferative action of these compounds is often linked to the induction of apoptosis and cell cycle arrest. researchgate.net
| Cancer Cell Line | Compound/Derivative Class | Activity (IC50/GI50) |
|---|---|---|
| A549 (Lung Carcinoma) | Morpholine-benzimidazole-pyrazole hybrid | 0.76 µM |
| A549 (Lung Carcinoma) | 1H-benzofuro[3,2-c]pyrazole derivative | 0.69 µM |
| MCF-7 (Breast Adenocarcinoma) | Morpholine-benzimidazole-pyrazole hybrid | 0.042 µM |
| MCF-7 (Breast Adenocarcinoma) | Thiazolyl-pyrazoline hybrid (6e) | 7.21 µM |
| K562 (Chronic Myelogenous Leukemia) | 1H-benzofuro[3,2-c]pyrazole derivative | 0.021 µM |
| K562 (Chronic Myelogenous Leukemia) | Flavanone/chromene pyrazole derivative | 0.5 µM |
In Vitro Antioxidant Activity of Pyrazole Scaffolds
Pyrazole derivatives have been recognized for their significant antioxidant properties. These compounds are capable of scavenging free radicals, which are implicated in a variety of pathological conditions. The antioxidant potential of pyrazole scaffolds is often evaluated through in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests.
A study on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives demonstrated excellent radical scavenging activity in DPPH, nitric oxide (NO), and superoxide (B77818) radical scavenging assays. researchgate.net Another series of pyrazole and pyrazoline derivatives also showed notable antioxidant activities in DPPH scavenging assays, with SC50 values ranging from 9.91 to 15.16 µg/mL, and were found to be potent radical scavengers in the ABTS assay. The presence of specific functional groups on the pyrazole ring, such as methyl or chloride atoms, has been shown to significantly enhance antioxidant activity. These findings underscore the potential of the pyrazole scaffold as a foundation for the development of new antioxidant agents.
Other Notable In Vitro Biological Activities of Pyrazole Derivatives
Antiviral Activities
The pyrazole nucleus is a key pharmacophore in the development of antiviral agents, with derivatives showing efficacy against a range of DNA and RNA viruses. Research has demonstrated the potential of pyrazole-based compounds to inhibit the replication of various human and animal viruses.
For example, hydroxyquinoline-pyrazole derivatives have shown promising antiviral activity against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. In one study, a pyranopyrazole derivative exhibited a high selectivity index of 12.6 against human coronavirus 229E. Other studies have identified pyrazole derivatives with inhibitory activity against the Chikungunya virus, with one compound showing an IC50 of 14.15 µM. Additionally, adamantane-pyrazole derivatives have been found to be effective against the Foot and Mouth Disease Virus (FMDV) in vitro, with a concentration of 40-50 µg/ml achieving 100% protection in some cases. The mechanism of action for many of these compounds involves the inhibition of essential viral enzymes, such as proteases, which are necessary for viral replication.
Enzyme Inhibition (e.g., Carbonic Anhydrase, Acetylcholinesterase, PTP1B, MAO-B, α-glucosidase)
Pyrazole derivatives have been extensively studied as inhibitors of various enzymes implicated in a wide range of diseases.
Carbonic Anhydrase (CA): Sulfonamides incorporating pyrazole moieties have been investigated as inhibitors of human carbonic anhydrase isoforms (hCA I, II, IX, and XII). researchgate.net Several pyrazole carboxamide derivatives have demonstrated potent inhibitory effects on hCA I and hCA II, with Ki values in the nanomolar range, suggesting their potential use as antiglaucoma agents. For instance, one study reported Ki values for a series of pyrazole derivatives in the range of 5.13–16.9 nM for hCA I and 11.77–67.39 nM for hCA II.
Acetylcholinesterase (AChE): As inhibitors of AChE, pyrazole derivatives are being explored for the management of Alzheimer's disease. Several novel pyrazole-based compounds have shown potent AChE inhibition, with some derivatives exhibiting IC50 values in the nanomolar to low micromolar range. research-nexus.net One pyrazoline derivative was found to be a more potent AChE inhibitor than the reference drug Tacrine, with a Ki value of 0.13 µM.
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key regulator in insulin (B600854) signaling, making its inhibitors potential therapeutics for type 2 diabetes. A library of 22 pyrazoles was evaluated against human PTP1B, with two compounds emerging as the most potent inhibitors. Another study on 1,3-diphenyl-1H-pyrazole derivatives identified a compound with an IC50 value of 0.67 µM against PTP1B. bohrium.com
Monoamine Oxidase B (MAO-B): Pyrazoline derivatives have been investigated as selective inhibitors of MAO-B, an enzyme involved in the degradation of neurotransmitters and a target for treating neurodegenerative disorders. researchgate.net Halogenated pyrazolines, in particular, have shown potent and selective MAO-B inhibition, with one fluorine-containing compound exhibiting an IC50 value of 0.063 µM. researchgate.net
α-Glucosidase: Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. Pyrazole-based compounds have emerged as promising inhibitors of this enzyme. Benzothiazine-pyrazole hybrids have been shown to be more active against α-glucosidase than the standard drug acarbose, with one compound displaying an IC50 value of 5.8 µM. researchgate.net Another study on pyrazole-phenyl semicarbazone derivatives found them to be excellent inhibitors of yeast α-glucosidase, with IC50 values ranging from 65.1 to 695.0 µM, surpassing the potency of acarbose.
| Enzyme | Derivative Class | Inhibitory Activity (IC50/Ki) |
|---|---|---|
| Carbonic Anhydrase I | Pyrazole derivative | 5.13 nM (Ki) |
| Carbonic Anhydrase II | Pyrazole derivative | 11.77 nM (Ki) |
| Acetylcholinesterase | Pyrazoline derivative | 0.13 µM (Ki) |
| PTP1B | 1,3-diphenyl-1H-pyrazole derivative | 0.67 µM (IC50) |
| MAO-B | Halogenated pyrazoline | 0.063 µM (IC50) |
| α-Glucosidase | Benzothiazine-pyrazole hybrid | 5.8 µM (IC50) |
Receptor Antagonism/Agonism (e.g., CRF, Serotonin 5-HT, GABA/GABAA, Estrogen)
The versatility of the pyrazole scaffold extends to its interaction with various physiological receptors, acting as either antagonists or agonists.
Corticotropin-Releasing Factor (CRF) Receptors: Ring-fused pyrazole derivatives have been developed as CRF-1 receptor antagonists, which are being investigated for their potential in treating stress-related disorders.
Serotonin 5-HT Receptors: Phenyl-pyrazole ureas have been identified as potent and selective 5-HT(2A) inverse-agonists, demonstrating potential as antiplatelet agents. Other triazole derivatives with a pyrazole-like structure have shown high affinity and selectivity for the 5-HT(1A) receptor.
GABA/GABAA Receptors: Pyrazoloquinolinones and other pyrazole derivatives have been studied as modulators of the GABAA receptor, which is a key target for treating neurological disorders like epilepsy. Some compounds have been shown to antagonize the effects of positive modulators like lorazepam at the GABAA receptor.
Estrogen Receptors (ER): Tetrasubstituted pyrazole derivatives have been synthesized as ligands for estrogen receptors. Some compounds, by incorporating a basic side-chain, have been developed as potent and selective antagonists of ERα. Other nitro-substituted triaryl pyrazoles have shown a satisfactory binding affinity to both ERα and ERβ subtypes.
Anti-leishmanial Activity
Leishmaniasis is a parasitic disease for which new therapeutic agents are urgently needed. Pyrazole derivatives have emerged as a promising class of compounds with significant in vitro activity against various Leishmania species. bohrium.com
Several studies have demonstrated the potent leishmanicidal effects of pyrazole-containing compounds. In one study, a series of pyrazole derivatives were evaluated against Leishmania donovani, the causative agent of visceral leishmaniasis. Three molecules from this series showed remarkable potency with IC50 values ranging from 5 to 13 µM. Another investigation of pyrazole and pyrano[2,3-c]pyrazole derivatives against Leishmania major identified seven compounds with promising activity, exhibiting IC50 values between 34.79 and 43.55 µg/mL, which were more effective than the standard drug Glucantime. bohrium.com Furthermore, amino-pyrazole ureas have been identified as having potent in vitro antileishmanial activity, with some compounds also showing high levels of in vivo efficacy against Leishmania infantum. The mechanism of action for some of these compounds may involve the inhibition of crucial parasitic enzymes, such as Fe-superoxide dismutase (Fe-SOD).
Structure-Activity Relationship (SAR) Studies on Pyrazole Derivatives Relevant to N-Benzyl-1-propyl-1H-pyrazol-3-amine
SAR studies are fundamental in medicinal chemistry for optimizing lead compounds by modifying their chemical structure to enhance biological activity, selectivity, and pharmacokinetic properties. For pyrazole derivatives, SAR explorations have revealed that substitutions at the nitrogen atoms and on the carbon atoms of the pyrazole ring are pivotal in defining their pharmacological effects. researchgate.net
The substitution pattern on the nitrogen atoms of the pyrazole ring significantly modulates the compound's physicochemical properties and its ability to interact with biological targets. nih.gov The N1 position of the pyrazole ring, occupied by a propyl group in the titular compound, is a common site for modification in drug design. nih.gov
Alkylation at the N1 position, as with the propyl group, is a key strategy that can influence a compound's stability, solubility, and potency. nih.govnih.gov For instance, in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, replacing an N1-hydrogen with an N1-methyl group led to significant improvements in solubility and kinase selectivity. nih.gov Further modifications, such as the introduction of an N1-difluoroethyl group, enhanced metabolic stability and potency. nih.gov This suggests that the N1-propyl group in this compound likely contributes to a specific conformational and electronic profile that can be fine-tuned for optimal target engagement.
However, N-substitution does not universally lead to enhanced activity. In a study on pyrazole-based inhibitors of meprin α and meprin β, the introduction of lipophilic moieties such as methyl or phenyl groups at the N1 position of 3,5-diphenylpyrazole (B73989) resulted in a four- to six-fold decrease in inhibitory activity compared to the unsubstituted (N-H) analogue. nih.gov This highlights that the effect of N-substitution is highly dependent on the specific biological target and the nature of the substituent.
Similarly, SAR studies on phenyldihydropyrazolones as inhibitors of Trypanosoma cruzi showed that the nature of the N-substituent was critical for activity. frontiersin.org While apolar moieties generally conferred better activity, the introduction of polar substituents often led to a decrease in potency. frontiersin.org
The exocyclic amino group, as seen in the N-benzyl portion of the titular compound, also represents a critical point for SAR. The nature of the substituent on this nitrogen can dramatically influence biological activity. For example, in a series of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides designed as CARM1 inhibitors, the potency was significantly affected by the nature of the heteroaryl fragment attached to the pyrazole N1 position, while the N-benzyl group was a constant feature in the active compounds.
| Compound | N1-Substituent (R) | Meprin α IC₅₀ (µM) | Meprin β IC₅₀ (µM) |
|---|---|---|---|
| 3,5-diphenylpyrazole | -H | 0.083 | 0.29 |
| 1-methyl-3,5-diphenylpyrazole | -CH₃ | 0.48 | 1.1 |
| 1,3,5-triphenylpyrazole | -Phenyl | 0.33 | 1.2 |
Substituents on the carbon atoms (C3, C4, and C5) of the pyrazole ring play a crucial role in orienting the molecule within a target's binding site and establishing key interactions. researchgate.net The titular compound features a substituted amino group at the C3 position, a common feature in many biologically active pyrazoles. nih.gov
The 3-amino-pyrazole scaffold is recognized as a "biologically privileged" structure, frequently found in kinase inhibitors and other therapeutic agents. nih.gov The amino group can act as a hydrogen bond donor, a key interaction for binding to many enzymes. nih.gov The substitution on this amino group, in this case, a benzyl (B1604629) group, further explores the binding pocket. SAR studies on 3-amino-pyrazole-based kinase inhibitors revealed that even small modifications to the pyrazole ring or its substituents could have significant effects on the selectivity and potency of the compounds. nih.gov
Research on pyrazole derivatives has consistently shown that the nature of substituents at the C3 and C5 positions heavily influences their biological profiles. nih.gov For example, in the development of meprin inhibitors, replacing a C3/C5 phenyl group with smaller residues like methyl or benzyl led to a decrease in activity, indicating a preference for a larger, aromatic group in the binding pocket of the enzyme. nih.gov In contrast, a cyclopentyl moiety at this position maintained similar activity to the phenyl-substituted compound. nih.gov
Furthermore, in a series of pyrazole derivatives evaluated for anti-inflammatory activity, the presence of specific aryl groups at the C5 position was found to be critical for high potency. nih.gov For instance, a 4-chlorophenyl group at C5, combined with a trifluoromethyl group at C3, resulted in a compound with optimal anti-inflammatory effects. nih.gov This demonstrates the intricate interplay between substituents at different positions on the pyrazole ring.
| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | IC₅₀ (µM) |
|---|---|---|---|---|
| Derivative A | -CH₃ | -NH₂ | -NH-Phenyl | >50 |
| Derivative B (11a) | -CH₃ | -NH-CO-Hydrazone-Aryl | -NH-Phenyl | 1.1 |
| Derivative C | -CH₂-Phenyl | -NH₂ | -NH-Phenyl | >50 |
| Derivative D | -CH₂-Phenyl | -NH-CO-Hydrazone-Aryl | -NH-Phenyl | 1.6 |
Note: This table is a simplified representation based on the findings that acylhydrazone modifications at the C3 position significantly increased potency compared to the simple amino group. mdpi.com
Future Research Directions and Applications in Chemical Biology
Development of N-Benzyl-1-propyl-1H-pyrazol-3-amine as a Building Block for More Complex Scaffolds
A primary avenue for future research lies in utilizing this compound as a foundational building block for constructing more elaborate molecular architectures. Aminopyrazoles are versatile starting materials for the synthesis of fused heterocyclic systems, which often possess potent biological activities. scirp.org
The reactive 3-amino group is particularly suited for a range of chemical transformations. For instance, it can readily undergo condensation reactions with various carbonyl compounds or participate in diazotization reactions to create fused ring systems like pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-d] nih.govtandfonline.comresearchgate.nettriazines. scirp.org These resulting scaffolds are analogues of purines and have shown promise as anticonvulsant, antifungal, and anticancer agents. scirp.org Further derivatization through acylation or alkylation of the amine can introduce new functionalities, enabling the exploration of a vast chemical space and the generation of libraries of complex molecules for biological screening. acs.org
Exploration of Novel Synthetic Pathways for this compound Analogues
To fully explore the structure-activity relationship (SAR) of this scaffold, the development of efficient and modular synthetic pathways to generate a diverse array of analogues is essential. The most common method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.org Future work could focus on diversifying each component of the this compound structure.
Potential Modifications for Analogue Synthesis:
| Component to Modify | Synthetic Strategy | Desired Outcome |
| N-Benzyl Group | Use of substituted benzyl (B1604629) hydrazines in the initial cyclization. | Modulate electronic properties and steric interactions with target proteins. |
| N-Propyl Group | Alkylation of the pyrazole (B372694) nitrogen with various alkyl halides. | Fine-tune solubility, metabolic stability, and lipophilicity. |
| Pyrazole Core | Introduction of substituents at the 4- and 5-positions. | Alter the shape and electronic distribution of the core scaffold. |
| 3-Amino Group | Post-synthesis functionalization (e.g., reductive amination, amide coupling). | Attach different pharmacophores or linking groups. |
Modern synthetic methods, such as copper-mediated condensation reactions or multi-component reactions, could provide more direct and efficient routes to highly substituted aminopyrazole derivatives, facilitating rapid library synthesis for high-throughput screening. nih.govresearchgate.net
Advanced Computational Modeling for Mechanism of Action Prediction of this compound
Computational chemistry offers powerful tools to predict and understand the potential biological activity of this compound and its derivatives, guiding synthetic efforts and biological testing. Techniques like molecular docking can be employed to screen the compound against libraries of known protein structures, particularly those of therapeutic relevance like protein kinases, to identify potential biological targets. nih.govmdpi.com
For instance, docking simulations could predict how the aminopyrazole core interacts with the hinge region of a kinase active site, a common binding mode for this class of inhibitors. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), can determine electronic properties and frontier molecular orbital energies (HOMO-LUMO), which correlate with the reactivity and potential bioactivity of the compounds. arabjchem.org Furthermore, molecular dynamics (MD) simulations can be used to study the stability of predicted ligand-protein complexes and calculate binding free energies, providing a more accurate assessment of binding affinity and selectivity. nih.gov These computational approaches can accelerate the identification of promising lead compounds and provide insights into their mechanism of action at the molecular level. nih.gov
Integration of this compound into Privileged Structures for Diverse Biological Applications
The pyrazole ring is recognized as a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. nih.govtandfonline.comnih.gov This is largely due to its ability to act as a bioisosteric replacement for other chemical groups and its capacity to engage in multiple types of non-covalent interactions, including hydrogen bonding. Future research should focus on leveraging the this compound framework as a decorated privileged scaffold.
This involves strategically incorporating it into larger molecules designed to interact with specific target classes. A particularly promising area is the development of protein kinase inhibitors, where aminopyrazole scaffolds have been shown to be highly effective. nih.govnih.gov The 3-amino group can serve as a key hydrogen bond donor, mimicking the adenine (B156593) portion of ATP to bind in the enzyme's active site. nih.gov By appending appropriate substituents to the N-benzyl and N-propyl positions, researchers can target the specific hydrophobic and solvent-exposed regions of a kinase's ATP-binding pocket, thereby engineering potent and selective inhibitors for targets implicated in diseases like cancer. nih.govrsc.org
Design of Targeted Chemical Probes Based on this compound
Once a biological target for this compound or one of its potent analogues is identified, the scaffold can be further developed into a targeted chemical probe. These probes are invaluable tools for studying biological systems, enabling the visualization of target proteins in cells or the isolation of binding partners.
Designing such a probe would involve the chemical attachment of a reporter tag, such as a fluorophore for bioimaging applications or a biotin (B1667282) tag for affinity purification experiments. nih.gov The synthetic accessibility of the this compound structure offers multiple points for modification. A linker could be attached to the 3-amino group or to a position on the benzyl ring, spatially separating the reporter tag from the core pharmacophore to minimize interference with target binding. The development of fluorescent probes based on pyrazole derivatives is an active area of research, with applications in sensing ions and bioimaging. nih.gov These chemical probes would be instrumental in validating the compound's mechanism of action and exploring its cellular functions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-substituted pyrazol-3-amine derivatives, such as N-Benzyl-1-propyl-1H-pyrazol-3-amine?
- Methodology : A common approach involves coupling reactions using cesium carbonate as a base and copper(I) bromide as a catalyst. For example, describes the synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine via a nucleophilic substitution reaction in dimethyl sulfoxide (DMSO) at 35°C for 48 hours. Key steps include:
- Dissolving the precursor in DMSO.
- Adding cyclopropanamine, Cs₂CO₃, and CuBr.
- Extraction with dichloromethane and purification via gradient chromatography.
Q. How can spectroscopic techniques be optimized to characterize this compound?
- NMR Analysis : in CDCl₃ typically resolves pyrazole ring protons (δ 7.3–8.9 ppm) and alkyl/benzyl substituents (δ 1.0–3.2 ppm). For example, reports δ 8.87 ppm for pyridine protons in a related compound, while benzyl groups appear at δ 3.22–2.94 ppm .
- HRMS Validation : High-resolution mass spectrometry confirms molecular weight (e.g., ESIMS m/z 237 [M+H] in ). Ensure ionization methods (ESI or APCI) align with compound polarity .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in pyrazol-3-amine derivatives?
- Crystallographic Workflow :
Data Collection : Use single-crystal X-ray diffraction ( confirms structures via this method).
Structure Solution : Employ SHELXS/SHELXD ( ) for phase determination.
Refinement : Refine with SHELXL, which supports twinned data and high-resolution structures ( ).
Visualization : Tools like ORTEP-3 ( ) or WinGX () generate ORTEP diagrams for publication .
- Example : uses Acta Crystallographica protocols to report bond lengths and angles for N-phenylpyridazine derivatives .
Q. How to design pharmacological assays for evaluating bioactivity in pyrazol-3-amine derivatives?
- In Vitro Screening :
- Glucose Uptake Assays : describes hepatocyte-based assays measuring glucokinase activity under 10 mM glucose.
- Antibacterial Testing : Use gram-positive/gram-negative bacterial strains (e.g., ’s MIC protocols).
Q. How can hydrogen-bonding patterns in crystal structures inform supramolecular design?
- Graph Set Analysis : Apply Etter’s rules () to classify hydrogen bonds (e.g., motifs for dimeric interactions).
- Case Study : highlights directional N–H⋯N bonds in pyrazole derivatives, which stabilize layered crystal packing. Computational tools like DFT ( ) can predict these interactions .
Data Contradiction Analysis
Q. How to address discrepancies in synthetic yields across similar pyrazol-3-amine derivatives?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
